Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(2-methyl-1-propenyl)-
Description
The compound Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(2-methyl-1-propenyl)- is a tetrahydroisoquinoline derivative characterized by a partially saturated isoquinoline core with methoxy groups at positions 6 and 5. The 1-position is substituted with a 2-methyl-1-propenyl group, which introduces geometric isomerism (E/Z configuration) and influences its chemical reactivity and biological interactions .
Properties
CAS No. |
53957-21-4 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(2-methylprop-1-enyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H19NO2/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13/h7-9H,5-6H2,1-4H3 |
InChI Key |
CUMFZCSPPRDCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=NCCC2=CC(=C(C=C21)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The most efficient method, disclosed in a 2019 patent, employs a one-pot synthesis starting with 3,4-dimethoxyphenethylamine and ethyl formate. The reaction proceeds through four stages:
-
Formylation : 3,4-dimethoxyphenethylamine reacts with ethyl formate under reflux to form N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.
-
Chlorination : The formamide intermediate is treated with oxalyl chloride in acetonitrile at 10–20°C to generate a reactive acyl chloride species.
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Cyclization : Phosphotungstic acid catalyzes ring closure, forming the 3,4-dihydroisoquinoline core.
-
Crystallization : Methanol addition followed by cooling precipitates the hydrochloride salt with >99% purity.
Optimization and Yield Data
Variations in solvent, reagent ratios, and temperature were systematically tested (Table 1):
| Example | Ethyl Formate (g) | Oxalyl Chloride (g) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 116.3 | 126 | Acetonitrile | 78 | 99.3 |
| 2 | 70.8 | 126 | Acetonitrile | 76 | 99.7 |
| 4 | 141.6 | 126 | Acetonitrile | 79 | 99.1 |
| 6 | 70.8 | 252 | Acetonitrile | 77 | 99.4 |
Table 1: Yield and purity outcomes from patent examples.
Key advantages include:
-
Cost efficiency : Ethyl formate and oxalyl chloride are commercially available at low cost.
-
Safety : The one-pot design minimizes intermediate isolation, reducing exposure to hazardous reagents.
-
Scalability : Reactions are conducted in standard glassware under mild conditions (10–55°C).
Traditional Multi-Step Synthesis
Formylation and Cyclization via Trifluoroacetic Acid
Prior to the one-pot method, a two-step protocol using trifluoroacetic acid (TFA) was common. This route involves:
Chiral Synthesis for Stereochemical Control
For applications requiring enantiopure product, chiral auxiliaries or asymmetric catalysis are employed. For example:
-
Enantioselective Pictet–Spengler reactions using chiral Brønsted acids to induce cyclization with >90% enantiomeric excess (ee).
-
Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives.
However, these methods add complexity, often reducing yields to 50–60%.
Alternative Cyclization Pathways
Nitration-Mediated Cyclization
A distinct approach from older literature utilizes 2,5-dimethoxypropenylbenzene as a precursor. The protocol involves:
-
Nitration : Treatment with sodium nitrite in ether generates a nitro intermediate.
-
Reduction and Cyclization : Catalytic hydrogenation converts the nitro group to an amine, followed by acid-mediated cyclization to form the isoquinoline ring.
This method achieves moderate yields (60–65%) but is less favored due to:
Alkylation Strategies for the 2-Methyl-1-Propenyl Group
Introducing the 2-methyl-1-propenyl substituent typically involves:
-
Friedel–Crafts alkylation : Using propenyl chloride and AlCl₃.
-
Cross-coupling : Suzuki–Miyaura reactions with propenylboronic acids.
These steps are often performed post-cyclization, requiring additional protection/deprotection steps that lower overall efficiency.
Comparative Analysis of Methods
Yield and Purity
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different functional groups depending on the specific reaction conditions used.
Scientific Research Applications
Chemistry
Isoquinoline derivatives serve as intermediates in organic synthesis. They are utilized to create more complex organic molecules through various chemical reactions. The presence of functional groups allows for modifications that can lead to new compounds with desired properties.
Research indicates that isoquinoline derivatives exhibit a range of biological activities:
- Anticancer Properties: Studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, they may inhibit the activity of extracellular signal-regulated kinases (ERK1/2), which play a crucial role in cell proliferation and survival.
- Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes.
- Muscle Relaxant Activity: In isolated smooth muscle preparations, it has been observed to significantly reduce calcium-dependent contractions at concentrations of 50 μM, suggesting its potential as a muscle relaxant.
Medicinal Chemistry
Isoquinoline derivatives are being explored for their therapeutic potential:
- Pharmacological Studies: The compound is involved in studies examining its effects on muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT), which are critical in various physiological processes.
- Development of New Drugs: The unique structural features of isoquinolines make them candidates for developing novel pharmaceuticals targeting specific diseases, including neurodegenerative disorders and cardiovascular diseases.
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of isoquinoline derivatives demonstrated that certain compounds could inhibit tumor growth in vivo. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the potential of these compounds as anticancer agents.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies have shown that isoquinoline derivatives can downregulate the expression of inflammatory markers in macrophages. This suggests their potential application in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variability at the 1-Position
The 1-position substituent significantly modulates pharmacological properties. Below is a comparative analysis:
Methoxy Group Positioning and Electronic Effects
Reactivity and Tautomerism
- Target Compound : The 2-methyl-1-propenyl group facilitates tautomerism between endocyclic (C=N) and exocyclic (C=C) double bonds under basic conditions, affecting reactivity in alkylation or acylation reactions .
- Comparison with 1-Methyl Derivatives: 1-Methyltetrahydroisoquinolines () lack geometric isomerism but show simpler synthesis pathways, e.g., via Bischler–Napieralski reactions .
Critical Analysis of Contradictory Evidence
- Biological Data Gaps : While and provide activity data for chlorophenyl and trimethoxyphenyl analogs, the target compound’s specific biological profile remains uncharacterized in the provided evidence.
Biological Activity
Isoquinoline derivatives have garnered attention due to their diverse biological activities, including pharmacological effects on various physiological systems. This article focuses on the compound Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(2-methyl-1-propenyl)- , exploring its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 293.36 g/mol. It features a complex structure characterized by methoxy groups and a propenyl side chain, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | 3,4-dihydro-6,7-dimethoxy-1-(2-methyl-1-propenyl)-isoquinoline |
| CAS Number | Not specifically listed |
Research indicates that isoquinoline derivatives can influence various biological pathways. One study demonstrated that the compound affects calcium currents by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) in smooth muscle tissues. Specifically, at a concentration of 50 μM, it was observed to significantly reduce calcium-dependent contractions in isolated smooth muscle preparations (SMPs), indicating its potential as a muscle relaxant .
Effects on Smooth Muscle
The compound's ability to alter muscle contractility was evaluated through ex vivo experiments involving isolated guinea pig smooth muscle tissues. The results showed that:
- Concentration Dependence : The maximal effect on muscle contraction was noted at 50 μM, where it reduced contraction force by approximately 31.6% compared to acetylcholine-induced contractions.
- Receptor Interaction : Immunohistochemical analysis revealed a 47% reduction in activity of 5-HT2A and 5-HT2B receptors in treated tissues .
Case Studies
- Study on Muscle Contractility : A study published in Pharmacology explored the effects of isoquinoline derivatives on spontaneous contractile activity in smooth muscle. The findings indicated that the compound could effectively modulate muscle contractions through intracellular calcium release mechanisms .
- In Vivo Studies : Additional research focused on the in vivo effects of isoquinoline derivatives on animal models showed promising results in reducing hypertension and enhancing vasodilation through similar receptor interactions observed in ex vivo studies .
Comparative Analysis with Other Isoquinoline Derivatives
To provide further insight into the biological activity of this compound, a comparative analysis with other isoquinoline derivatives was conducted:
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Use full-body protective clothing, including gloves and safety goggles, to avoid skin/eye contact .
- Employ respiratory protection (e.g., P95 or OV/AG/P99 filters) if aerosolization occurs, as the compound may cause respiratory tract irritation (H335 hazard code) .
- Avoid drainage contamination; use secondary containment for spills .
- First aid: For inhalation, move to fresh air; for skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .
Q. How can researchers address the lack of experimental data on physical properties (e.g., melting point, solubility)?
- Methodological Answer :
- Use computational tools (e.g., ChemDraw, PubChem) to predict properties like boiling point, density, and pKa .
- Validate predictions via experimental techniques:
- Differential Scanning Calorimetry (DSC) for melting point determination.
- High-Performance Liquid Chromatography (HPLC) for solubility profiling.
- Cross-reference analogs (e.g., 1,2,3,4-tetrahydroisoquinoline derivatives) with known data to infer trends .
Q. What synthetic routes are available for this compound, and how can they be optimized?
- Methodological Answer :
- Bischler-Napieralski reaction : A standard method for isoquinoline core synthesis. Optimize by adjusting substituents (e.g., methoxy groups) and reaction time/temperature .
- Chlorination : For halogenated derivatives, use sodium hypochlorite in tert-butanol under nitrogen, as demonstrated for similar structures .
- Monitor reaction progress via Thin-Layer Chromatography (TLC) and purify via column chromatography .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent patterns) influence biological activity?
- Methodological Answer :
- Compare analogs (e.g., 1-(3,4,5-trimethoxyphenyl) derivatives) to identify pharmacophores. Use in vitro assays (e.g., enzyme inhibition) to quantify activity changes .
- Key modifications:
- Methoxy groups : Enhance lipophilicity and membrane permeability but may reduce metabolic stability .
- Alkyl side chains : Influence binding affinity to target receptors (e.g., opioid or adrenergic receptors) .
- Computational docking (e.g., AutoDock Vina) can predict binding modes and guide rational design .
Q. How can researchers resolve contradictions in toxicity data between experimental and computational models?
- Methodological Answer :
- Acute Toxicity : While computational tools (e.g., ProTox-II) may predict low toxicity, experimental validation via OECD Guideline 423 (acute oral toxicity in rodents) is critical .
- Mutagenicity : Discrepancies arise from assay sensitivity. Use Ames test (bacterial reverse mutation assay) with S9 metabolic activation to confirm results .
- Carcinogenicity : IARC/OSHA classifications are absent, but long-term exposure studies in cell lines (e.g., HepG2) are advised .
Q. What theoretical frameworks guide the design of experiments for this compound?
- Methodological Answer :
- Conceptual Framework : Link research to isoquinoline alkaloid biosynthesis pathways or receptor interaction theories (e.g., ligand-receptor binding kinetics) .
- Process Control : Apply chemical engineering principles (e.g., CRDC subclass RDF2050108) to optimize reaction scalability and reproducibility .
- Data Analysis : Use bibliometric tools (e.g., VOSviewer) to map research trends and identify gaps in stability/reactivity studies .
Q. How can stability issues (e.g., decomposition under specific conditions) be systematically investigated?
- Methodological Answer :
- Conduct accelerated stability studies under varying pH, temperature, and humidity (ICH Q1A guidelines).
- Analyze degradation products via LC-MS and NMR to identify decomposition pathways .
- Compare with structurally similar compounds (e.g., 7-methoxy-2-methylsulfonyl derivatives) to predict vulnerable functional groups .
Data Contradiction Analysis
Q. Why do computational predictions of physicochemical properties differ from experimental observations?
- Methodological Answer :
- Limitations of Algorithms : Tools like ChemDraw may underestimate steric effects of bulky substituents (e.g., 2-methyl-1-propenyl group). Validate with experimental crystallography (e.g., X-ray diffraction) .
- Solvent Effects : Computed pKa values assume aqueous environments; adjust for solvent polarity (e.g., DMSO vs. water) using COSMO-RS models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
